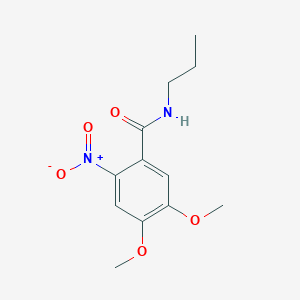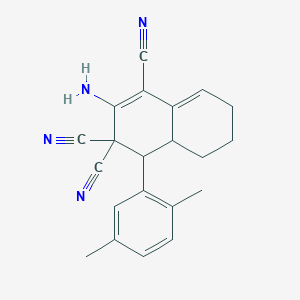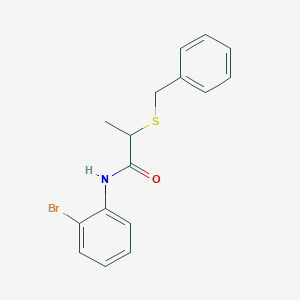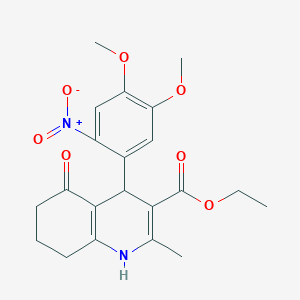![molecular formula C25H28N4O4 B5195941 N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide](/img/structure/B5195941.png)
N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyrazole ring, and a phenoxypropanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of 3-methoxybenzoyl chloride with piperidine under basic conditions to form 1-(3-methoxybenzoyl)piperidine.
Synthesis of the Pyrazole Intermediate: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate diketone.
Coupling Reaction: The piperidine and pyrazole intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[1-(3-chlorobenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
- N-[2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
- N-[2-[1-(3-methylbenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
Uniqueness
N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-32-22-9-5-6-19(18-22)25(31)28-15-11-20(12-16-28)29-23(10-14-26-29)27-24(30)13-17-33-21-7-3-2-4-8-21/h2-10,14,18,20H,11-13,15-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNFWZFICRQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine](/img/structure/B5195874.png)
![N-[(4-fluorophenyl)methyl]-3-[1-(2,2,2-trifluoroethylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B5195881.png)

![2-methyl-N-[2-(propan-2-yl)phenyl]pentanamide](/img/structure/B5195904.png)
![(5Z)-5-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B5195919.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5195925.png)





![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5195962.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5195964.png)
